molecular formula C22H22ClN3O3 B14981604 5-(4-chlorophenyl)-N-[2-(morpholin-4-yl)-2-phenylethyl]-1,2-oxazole-3-carboxamide

5-(4-chlorophenyl)-N-[2-(morpholin-4-yl)-2-phenylethyl]-1,2-oxazole-3-carboxamide

Cat. No.: B14981604
M. Wt: 411.9 g/mol
InChI Key: WZELTCWMUPOMKN-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-[2-(morpholin-4-yl)-2-phenylethyl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a chlorophenyl group, a morpholine ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-[2-(morpholin-4-yl)-2-phenylethyl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorobenzoyl chloride with 2-(morpholin-4-yl)-2-phenylethylamine to form an amide intermediate. This intermediate is then cyclized with an appropriate oxazole precursor under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-N-[2-(morpholin-4-yl)-2-phenylethyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the oxazole ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation reactions may involve reagents like chlorine (Cl₂) or bromine (Br₂) under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated analogs.

Scientific Research Applications

5-(4-chlorophenyl)-N-[2-(morpholin-4-yl)-2-phenylethyl]-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-[2-(morpholin-4-yl)-2-phenylethyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-2-morpholin-4-yl-ethylamine
  • Ethyl 5-(4-chlorophenyl)-2-morpholin-4-yl-1H-pyrrole-3-carboxylate
  • 5-[[4-[[morpholin-2-yl]methylamino]-5-(trifluoromethyl)-2-pyridyl]amino]pyrazine-2-carbonitrile

Uniqueness

5-(4-chlorophenyl)-N-[2-(morpholin-4-yl)-2-phenylethyl]-1,2-oxazole-3-carboxamide is unique due to its combination of a chlorophenyl group, a morpholine ring, and an oxazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C22H22ClN3O3

Molecular Weight

411.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-(2-morpholin-4-yl-2-phenylethyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H22ClN3O3/c23-18-8-6-17(7-9-18)21-14-19(25-29-21)22(27)24-15-20(16-4-2-1-3-5-16)26-10-12-28-13-11-26/h1-9,14,20H,10-13,15H2,(H,24,27)

InChI Key

WZELTCWMUPOMKN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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